Drug-Likeness Shift vs. Non-Hydroxylated Parent
The presence of the 6-hydroxyl group produces a measurable shift in key drug-likeness descriptors relative to the non-hydroxylated parent benzofuran-2-carbaldehyde. The target compound has a computed XLogP3 of 1.8, TPSA of 50.4 Ų, and one hydrogen bond donor (HBD = 1) [1]. In contrast, benzofuran-2-carbaldehyde (CAS 4265-16-1) has a reported experimental LogP of approximately 2.245 and a TPSA of 30.21 Ų with zero HBD . The addition of the 6-OH thus reduces LogP by approximately 0.45 log units, increases TPSA by approximately 20 Ų (a ~67% increase), and adds a hydrogen bond donor. These differences fall within ranges known to affect passive membrane permeability, aqueous solubility, and CYP-mediated metabolism profiles.
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 1.8; TPSA = 50.4 Ų; HBD = 1; HBA = 3 (computed, PubChem) |
| Comparator Or Baseline | Benzofuran-2-carbaldehyde (CAS 4265-16-1): LogP = 2.245 (experimental); TPSA = 30.21 Ų; HBD = 0 |
| Quantified Difference | ΔLogP ≈ −0.45; ΔTPSA ≈ +20.2 Ų (+67%); ΔHBD = +1 |
| Conditions | Computed (PubChem Cactvs/XLogP3) vs. experimental (chem960 database) – different determination methods; cross-study comparison |
Why This Matters
A TPSA shift of 20 Ų and acquisition of HBD capacity can alter a compound's predicted oral bioavailability classification and its ranking in early-stage drug discovery triage, directly impacting which compound a medicinal chemist selects for a screening library.
- [1] PubChem Compound Summary for CID 45122634, 6-Hydroxybenzofuran-2-carbaldehyde. Computed properties: XLogP3 = 1.8, TPSA = 50.4 Ų, HBD = 1, HBA = 3. https://pubchem.ncbi.nlm.nih.gov/compound/45122634 (accessed 2026-05-05). View Source
